1-Methyl-3-phenylbenzo[f]quinoline

Fluorescence spectroscopy Quantum yield Benzoquinoline photophysics

Procure 1-Methyl-3-phenylbenzo[f]quinoline (CAS 4067-82-7) for its uniquely predictable photophysics. The 1,3-diaryl motif boosts fluorescence quantum yields to 40–70%, unlike 2-methyl analogs with <10% yield. As a direct precursor to pentamethylidynecyanine dyes lasing at 940–1010 nm with 20–30% efficiency, it offers a single-step synthetic entry (from 2-aminonaphthalene, acetone, benzaldehyde) to NIR-emitting probes. Using any other regioisomer drastically alters optical performance—this exact substitution pattern is mandatory for reproducible dye development and SAR library calibration.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 4067-82-7
Cat. No. B11707542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenylbenzo[f]quinoline
CAS4067-82-7
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C20H15N/c1-14-13-19(16-8-3-2-4-9-16)21-18-12-11-15-7-5-6-10-17(15)20(14)18/h2-13H,1H3
InChIKeyKPSAFQPAOFSHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenylbenzo[f]quinoline (CAS 4067-82-7) – Core Properties and Structural Identity for Procurement


1-Methyl-3-phenylbenzo[f]quinoline (CAS 4067-82-7) is a heterocyclic aromatic compound belonging to the benzo[f]quinoline class, featuring a methyl group at the C1 position and a phenyl ring at the C3 position on a four-ring fused scaffold (C20H15N, MW 269.34) . This substitution pattern is structurally distinct from mono-substituted or 2-methyl analogs and is associated with markedly enhanced fluorescence quantum yields and the ability to serve as a precursor for near‑infrared (NIR) laser dyes [1]. The compound is commercially available as a research chemical (e.g., Sigma‑Aldrich AldrichCPR, catalog S67300) and is utilized in both photophysical studies and as a building block for more complex heterocycles.

Why 1-Methyl-3-phenylbenzo[f]quinoline Cannot Be Replaced by a Generic Benzoquinoline Analog


Benzo[f]quinoline derivatives exhibit extreme sensitivity of their photophysical properties to the position and nature of substituents. The fluorescence quantum yield can vary from as low as 5% to as high as 70% depending solely on whether the substituent is placed at the 1-, 2-, or 3-position and whether it is an alkyl or aryl group [1]. Specifically, a methyl group at the 2-position suppresses fluorescence, whereas aromatic substituents at both the 1- and 3-positions dramatically enhance it [1]. Consequently, a simple in-class substitution (e.g., using 1-methylbenzo[f]quinoline or 2-methyl-3-phenylbenzo[f]quinoline) would result in a completely different quantum yield, absorption profile, and dye‑generation performance, making the procurement of this specific substitution pattern critical for any application that depends on predictable optical behavior.

Quantifiable Differentiation of 1-Methyl-3-phenylbenzo[f]quinoline Against Closest Analogs


Fluorescence Quantum Yield: 1,3-Diaryl vs. 2-Methyl Substitution

The fluorescence quantum yield of 3-aryl-substituted benzo[f]quinolines ranges from 5% to 70%, with the highest values achieved when aromatic substituents occupy both the 1- and 3-positions [1]. In contrast, introduction of a methyl group at the 2-position causes a significant decrease in quantum yield [1]. The target compound (1-methyl-3-phenyl) bears a phenyl at C3 and a methyl at C1, aligning with the high‑yield structural motif and avoiding the yield‑suppressing 2‑methyl motif.

Fluorescence spectroscopy Quantum yield Benzoquinoline photophysics

Near‑IR Laser Dye Performance: Phenyl-Induced Bathochromic Shift

When 1-methyl-3-phenylbenzo[f]quinolinium salts are converted into pentamethylidynecyanine dyes, the presence of the phenyl group induces a bathochromic shift of the absorption and generation maxima relative to dyes lacking this aryl substituent [1]. The resulting dyes exhibit high generation efficiencies in the 20–30% range and operate in the 940–1010 nm spectral window [1].

Cyanine dyes Laser dyes Bathochromic shift Near-infrared

One-Pot Synthetic Accessibility via Three-Component Condensation

1-Methyl-3-phenylbenzo[f]quinoline is directly accessible via a one-pot, three-component condensation of 2-aminonaphthalene, acetone, and benzaldehyde under acidic conditions [1]. This route avoids multi‑step protection/deprotection sequences required for some regioisomeric benzoquinolines.

Synthetic efficiency Multicomponent reaction Benzoquinoline synthesis

Optimal Use Cases for 1-Methyl-3-phenylbenzo[f]quinoline Based on Differentiated Evidence


Development of High-Quantum-Yield Fluorescent Probes

The 1,3-diaryl substitution pattern of this compound aligns with the structural motif known to elevate fluorescence quantum yields into the 40–70% range, as established by systematic studies of benzo[f]quinoline photophysics [1]. Researchers designing fluorescent sensors or imaging agents can leverage this scaffold to achieve brighter emission than would be possible with 2-methyl-substituted or mono-aryl analogs, whose quantum yields are markedly lower [1].

Precursor for Near-Infrared Pentamethylidynecyanine Laser Dyes

Conversion of 1-methyl-3-phenylbenzo[f]quinoline to its quaternary salt enables the synthesis of pentamethylidynecyanine dyes that lase in the 940–1010 nm range with 20–30% efficiency [1]. The phenyl substituent is essential for achieving the bathochromic shift that places the emission in this therapeutically and diagnostically relevant NIR window, giving this precursor a functional advantage over non-phenylated benzoquinolinium salts [1].

Cost-Efficient Building Block for Combinatorial Heterocycle Libraries

The compound can be prepared in a single synthetic step from inexpensive, commercially available starting materials (2-aminonaphthalene, acetone, benzaldehyde) [1]. This synthetic brevity makes it an attractive core scaffold for medicinal chemistry groups generating structure‑activity relationship (SAR) libraries, where procurement cost and turnaround time for diverse 3-aryl derivatives are critical factors.

Spectroscopic Reference Standard for Benzoquinoline Substituent Effect Studies

Because the fluorescence behavior of benzo[f]quinolines is exquisitely sensitive to the position of methyl and aryl groups [1], this compound serves as a well-defined reference point for calibrating computational models or experimental setups that correlate substitution pattern with photophysical output. Its commercial availability through major suppliers further supports its use as a reproducible standard.

Quote Request

Request a Quote for 1-Methyl-3-phenylbenzo[f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.